Hippeastrine Hippeastrine Hippeastrine is an indole alkaloid isolated from the Amaryllidaceae family and has been shown to exhibit cytotoxic activity. It has a role as an antineoplastic agent and a metabolite. It is an indole alkaloid, a delta-lactone, a secondary alcohol and an organic heteropentacyclic compound.
Brand Name: Vulcanchem
CAS No.: 22352-41-6
VCID: VC20747332
InChI: InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1
SMILES: CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol

Hippeastrine

CAS No.: 22352-41-6

VCID: VC20747332

Molecular Formula: C17H17NO5

Molecular Weight: 315.32 g/mol

Purity: 98 % (TLC)

* For research use only. Not for human or veterinary use.

Hippeastrine - 22352-41-6

Description

Hippeastrine is a naturally occurring indole alkaloid primarily isolated from plants in the Amaryllidaceae family, particularly from species such as Hippeastrum puniceum and Hymenocallis littoralis. This compound has garnered attention due to its diverse biological activities, including notable cytotoxic properties, making it a subject of interest in cancer research and potential therapeutic applications.

Biological Activities

Research has indicated that hippeastrine exhibits several pharmacological properties, particularly in the context of cancer treatment and viral infections.

3.1 Anticancer Activity

In vitro studies have demonstrated that hippeastrine has significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested: HT-29 (colon cancer) and Hep G2 (liver cancer)

  • IC50_{50} Values:

    • HT-29: 3.98 ± 0.29 µg/mL

    • Hep G2: 11.85 ± 0.20 µg/mL

These results suggest that hippeastrine could be a promising candidate for anticancer therapies, potentially acting as a topoisomerase I inhibitor, which is crucial for DNA replication and repair processes in cancer cells .

3.2 Antiviral Activity

Recent studies have highlighted hippeastrine's potential in combating viral infections, particularly Zika virus. In research conducted by Weill Cornell Medicine:

  • Hippeastrine hydrobromide was shown to effectively eliminate Zika virus from infected fetal brain cells.

  • It demonstrated protective effects against Zika infection in human embryonic stem cell-derived neural progenitor cells.

  • The compound not only blocked new infections but also cleared existing viral loads within three days without harming the host cells .

Mechanisms of Action

The mechanisms through which hippeastrine exerts its effects are still under investigation but appear to involve:

  • Inhibition of Topoisomerase I: This enzyme plays a critical role in DNA replication; inhibiting it can lead to DNA strand breaks and subsequent apoptosis in cancer cells.

  • Induction of Morphological Changes: Treatment with hippeastrine has been associated with significant changes in cellular morphology, indicating its potent effects on cell viability and proliferation .

CAS No. 22352-41-6
Product Name Hippeastrine
Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
IUPAC Name (2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Standard InChI InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1
Standard InChIKey DGQPIOQRPAGNGB-DANNLKNASA-N
Isomeric SMILES CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
SMILES CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Canonical SMILES CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Appearance Powder
Purity 98 % (TLC)
Synonyms (5S,5aR,12bS,12cR)-5-Hydroxy-1-methyl-2,3,5,5a,12b,12c-hexahydro[1,3]dioxolo[6,7]isochromeno[3,4-g]indol-7(1H)-one, Hydrobromide
Reference - Boit, Ergebnisse der Alkaloid-Chemie bis 1960. Akademie-Verlag, Berlin (1960). p. 420
PubChem Compound 441594
Last Modified Feb 18 2024

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